Isothiazole-4-carboxylic acid

描述

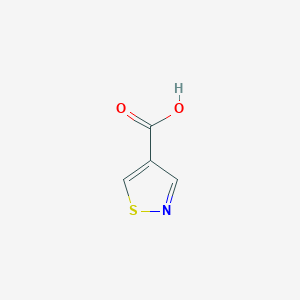

Structure

3D Structure

属性

IUPAC Name |

1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S/c6-4(7)3-1-5-8-2-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXTYKGTWQCNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497956 | |

| Record name | 1,2-Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-82-2 | |

| Record name | 1,2-Thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isothiazole-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Abstract

Isothiazole-4-carboxylic acid (CAS 822-82-2) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a sought-after scaffold for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and its significant role as a pharmacophore and synthetic intermediate in drug discovery. Authored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes field-proven insights with established scientific principles to serve as a practical reference for laboratory applications.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of numerous biologically active compounds. Unlike its 1,3-thiazole isomer, the 1,2-disposition of heteroatoms in isothiazole imparts distinct electronic and steric properties that are highly valuable in drug design. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the isothiazole moiety into larger, more complex molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[1][2]

This guide will delve into the essential technical details of this compound, providing the foundational knowledge required for its effective utilization in research and development settings.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological screening. This compound is a solid at room temperature with a defined molecular structure and weight.

| Property | Value | Source(s) |

| CAS Number | 822-82-2 | [3][4][5] |

| Molecular Formula | C₄H₃NO₂S | [3][6][7] |

| Molecular Weight | 129.14 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Melting Point | 162 °C | [7][8] |

| Boiling Point | 175.8 °C at 760 mmHg (Predicted) | [7] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% - 97% | [3][4] |

| SMILES | O=C(O)c1csnc1 | [3] |

| InChI Key | PCXTYKGTWQCNJI-UHFFFAOYSA-N | [7] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and effective strategy involves the construction of the isothiazole ring followed by functional group manipulation, or the direct synthesis from an appropriately substituted precursor. One established method is the hydrolysis of a 4-cyanoisothiazole precursor, which can be prepared from the reaction of an enaminonitrile with a sulfur-transfer reagent.[1]

Representative Synthetic Protocol: Hydrolysis of 4-Cyanoisothiazole

This protocol describes a two-step process: the formation of a substituted 4-cyanoisothiazole followed by its hydrolysis to the target carboxylic acid. The causality behind this choice is the commercial availability of precursors and the high-yielding nature of the hydrolysis step.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Ring Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the appropriate enaminonitrile precursor (e.g., 1-amino-2-cyano-1-propene for a methyl-substituted analog) in dry toluene.[1]

-

Add a molar excess of thionyl chloride (SOCl₂) dropwise to the solution. The reaction is exothermic and may require cooling.[1]

-

After the addition is complete, heat the reaction mixture to reflux for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-cyanoisothiazole intermediate.

-

Hydrolysis: To the crude 4-cyanoisothiazole, add an aqueous solution of a strong acid (e.g., 6N HCl) or a strong base (e.g., 10% NaOH).[9]

-

Heat the mixture to reflux for 1-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Purification: Carefully acidify the solution with concentrated HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.[1][10]

-

Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like a benzene/ligroin mixture.[1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

¹H and ¹³C NMR Spectroscopy

The NMR spectrum of this compound is characterized by two distinct aromatic protons on the isothiazole ring. Based on data from 4-substituted isothiazoles, the following spectral features are expected.[11]

-

¹H NMR:

-

The proton at the C3 position (adjacent to sulfur) is expected to appear downfield.

-

The proton at the C5 position (adjacent to nitrogen) is expected to appear further downfield due to the deshielding effect of the adjacent nitrogen atom.

-

The carboxylic acid proton (–COOH) will appear as a broad singlet, typically far downfield (>10 ppm), and its signal will disappear upon D₂O exchange.

-

-

¹³C NMR:

-

The spectrum will show four distinct signals corresponding to the three carbons of the isothiazole ring and the carboxyl carbon.

-

The carboxyl carbon (C4-C OOH) is expected in the 160-175 ppm region.[11]

-

The ring carbons (C3, C4, C5) will appear in the aromatic region, with their precise shifts influenced by the electronic environment. Long-range ¹³C-¹H coupling constants are instrumental in assigning these signals definitively. For example, the coupling between C5 and H3 (³J(C₅,H₃)) is typically larger than the coupling between C3 and H5 (³J(C₃,H₅)).[11]

-

Mass Spectrometry and IR Spectroscopy

-

Mass Spectrometry (MS): Electron Impact (EI-MS) or Electrospray Ionization (ESI-MS) will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 129.14 g/mol .

-

Infrared (IR) Spectroscopy:

-

A very broad O-H stretch from the carboxylic acid dimer will be observed from ~2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group will be present around 1700-1730 cm⁻¹.

-

Chemical Reactivity and Applications in Drug Development

This compound is a versatile intermediate whose reactivity is dominated by its carboxylic acid functional group. This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a gateway to a diverse range of derivatives.

Caption: Key reactions of this compound.

Role as a Pharmacophore in Approved Drugs

The isothiazole nucleus is a key component in several marketed drugs, highlighting its importance as a pharmacophore.

-

Denotivir (Vratizolin): This antiviral agent, used in the treatment of herpes simplex virus (HSV), is a complex amide derivative of a substituted isothiazole carboxylic acid.[12] Its mechanism involves interfering with viral replication processes.

-

Ziprasidone: An atypical antipsychotic, Ziprasidone features a benzisothiazole derivative. While not a direct derivative of the title compound, it underscores the value of the isothiazole scaffold in developing CNS-active agents.

Application in Modern Drug Discovery

This compound serves as a critical starting material for synthesizing novel drug candidates. Its derivatives are actively being investigated for various therapeutic targets.

-

Anti-inflammatory Agents: Amide derivatives of substituted isothiazole carboxylic acids have shown significant anti-inflammatory activity in preclinical models.[13]

-

Anticancer Agents: The isothiazole ring is present in inhibitors of key signaling pathways in cancer, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For example, CP-547,632, an this compound amide derivative, is a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, crucial for angiogenesis.[14][15]

Caption: Inhibition of the VEGFR-2 pathway by an isothiazole-based drug candidate.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

-

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling this compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[3][6]

Conclusion and Future Outlook

This compound is a compound of significant value to the scientific community, particularly those in pharmaceutical research. Its robust chemistry and the proven biological activity of its derivatives ensure its continued use as a key building block for the next generation of therapeutics. Future research will likely focus on developing more efficient and stereoselective synthetic routes to complex isothiazole derivatives and exploring their potential as covalent inhibitors or probes for novel biological targets. The foundational data and protocols outlined in this guide provide a reliable starting point for these endeavors.

References

- 1. US3479365A - New isothiazole synthesis - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthonix, Inc > 822-82-2 | this compound [synthonix.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. This compound | 822-82-2 | FI140769 [biosynth.com]

- 7. This compound | 822-82-2 [sigmaaldrich.com]

- 8. isothiazole.com [isothiazole.com]

- 9. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 10. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. benchchem.com [benchchem.com]

- 13. 3-(4-Chlorophenyl)-5-(trifluoromethyl)this compound () for sale [vulcanchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Physical Properties of Isothiazole-4-carboxylic Acid

This guide provides a comprehensive overview of the core physical properties of isothiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous compounds, computational predictions, and established principles of physical organic chemistry to offer a robust profile.

Molecular and Chemical Identity

This compound is a five-membered heterocyclic compound containing a nitrogen and a sulfur atom in adjacent positions within the ring, with a carboxylic acid group at the 4-position. This arrangement of heteroatoms and the acidic functional group dictates its chemical behavior and physical characteristics.

Molecular Structure

The foundational step in understanding the physical properties of a molecule is to visualize its structure. The arrangement of atoms and bonds influences polarity, intermolecular forces, and reactivity.

Caption: Molecular Structure of this compound

Key Chemical Identifiers

For precise identification and database searching, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 822-82-2 | [1][2][3][4] |

| Molecular Formula | C₄H₃NO₂S | [1][4][5] |

| Molecular Weight | 129.14 g/mol | [1][4] |

| SMILES | O=C(C1=CSN=C1)O | [1] |

| InChIKey | PCXTYKGTWQCNJI-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure and the resulting intermolecular forces.

Physical State and Appearance

Based on analogous heterocyclic carboxylic acids, this compound is expected to be a solid at room temperature, likely appearing as a white to off-white crystalline powder. Commercial suppliers list it as a solid.

Melting and Boiling Points

Solubility

The presence of the polar carboxylic acid group suggests that this compound will exhibit some solubility in polar solvents. The heterocyclic ring, while aromatic, also contributes to the molecule's polarity. Therefore, it is expected to be soluble in polar organic solvents like alcohols and DMSO, with limited solubility in water. The solubility in aqueous solutions will be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt. The insolubility in nonpolar solvents like hexane is anticipated.

Acidity (pKa)

The pKa is a critical parameter, especially in drug development, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The acidity of this compound is primarily due to the carboxylic acid group. The electron-withdrawing nature of the isothiazole ring is expected to increase the acidity of the carboxylic acid compared to a simple aliphatic carboxylic acid. For comparison, the predicted pKa of the analogous thiazole-4-carboxylic acid is 3.57±0.10[6]. The pKa of this compound is likely to be in a similar range.

| Property | Predicted/Analogous Value | Notes |

| Melting Point | ~195-199 °C | Based on the isomeric thiazole-4-carboxylic acid[6]. |

| Boiling Point | Not available | Predicted value for a related isomer is high[7]. |

| Solubility | Soluble in polar organic solvents, limited in water | Expected behavior for a heterocyclic carboxylic acid. |

| pKa | ~3.5 | Inferred from the predicted pKa of thiazole-4-carboxylic acid[6]. |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity. While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the isothiazole ring and the acidic proton of the carboxylic acid. The chemical shifts of the ring protons will be in the aromatic region, likely deshielded due to the electronegativity of the nitrogen and sulfur atoms. The acidic proton will appear as a broad singlet at a downfield chemical shift, which is typically solvent-dependent.

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 160-180 ppm. The two sp² hybridized carbons of the isothiazole ring will have distinct chemical shifts in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the prominent absorptions of the carboxylic acid group. A very broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. A strong, sharp C=O stretching absorption should appear around 1700 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be present in the fingerprint region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight (129.14 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45)[8]. Fragmentation of the isothiazole ring may also be observed.

Crystallographic Data

No experimental crystal structure for this compound has been found in the surveyed literature. However, based on the structures of similar heterocyclic carboxylic acids, it is anticipated that in the solid state, the molecules will form hydrogen-bonded dimers through their carboxylic acid groups. These dimers would then pack into a stable crystalline lattice.

Illustrative Experimental Workflow: pKa Determination

To provide practical context, the following diagram illustrates a typical workflow for the experimental determination of the pKa of a compound like this compound using potentiometric titration.

Caption: A generalized workflow for determining the pKa value.

Conclusion

This compound possesses a unique combination of a heteroaromatic ring and a carboxylic acid functional group, which defines its physical properties. While direct experimental data is limited, a comprehensive understanding can be constructed through the analysis of analogous compounds and computational predictions. The expected properties—a high-melting solid with moderate polarity, acidic nature, and characteristic spectroscopic signatures—provide a valuable foundation for its application in research and development. Further experimental investigation is warranted to precisely determine these fundamental physical constants.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Isothiazole-4-carboxylicacid , 97% , 822-82-2 - CookeChem [cookechem.com]

- 4. This compound | 822-82-2 | FI140769 [biosynth.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. 4-Thiazolecarboxylic acid - Protheragen [protheragen.ai]

- 7. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of Isothiazole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of isothiazole-4-carboxylic acid in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies to effectively work with this compound. The guide delves into the physicochemical properties of this compound, outlines theoretical and practical approaches to solubility determination, and provides detailed experimental protocols for quantitative analysis. By synthesizing established principles with actionable procedures, this whitepaper aims to be an essential resource for professionals in the pharmaceutical and chemical research sectors.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary contributor to high attrition rates. The solubility of an active pharmaceutical ingredient (API) in various media is a critical determinant of its bioavailability, manufacturability, and formulation feasibility. This compound, a heterocyclic compound, presents a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with the isothiazole ring system.[1] Understanding and quantifying its solubility in a range of organic solvents is paramount for its advancement in the drug development pipeline, from initial synthesis and purification to the design of appropriate dosage forms.

This guide will provide a thorough exploration of the factors governing the solubility of this compound and will equip the reader with the necessary tools to assess its solubility profile.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The interplay of these characteristics dictates the energetics of the dissolution process. Key physicochemical parameters for this compound are summarized in Table 1.

| Property | Value/Information | Source |

| Chemical Structure | C₄H₃NO₂S | [2] |

| Molecular Weight | 129.14 g/mol | [2] |

| CAS Number | 822-82-2 | [2] |

| Appearance | Solid (likely crystalline) | [3] |

| Predicted LogP | 0.8413 | [2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

The structure of this compound, featuring a polar carboxylic acid group and a heterocyclic ring, suggests a nuanced solubility profile. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar solvents. The isothiazole ring itself possesses a degree of aromaticity and contains heteroatoms (nitrogen and sulfur) that can participate in dipole-dipole interactions.[4] The predicted LogP value of 0.8413 indicates a relatively balanced hydrophilic-lipophilic character.[2]

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This adage suggests that substances with similar intermolecular forces are more likely to be miscible. For this compound, we can anticipate the following general trends:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group of this compound, leading to favorable solute-solvent interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, acetonitrile): These solvents possess dipoles that can interact with the polar functionalities of the molecule. While hydrogen bonding from the solvent is absent, the dipole-dipole interactions can still facilitate dissolution. The solubility in these solvents is expected to be moderate to good.

-

Nonpolar Solvents (e.g., hexane, toluene): The significant difference in polarity between this compound and nonpolar solvents suggests that the solute-solute and solvent-solvent interactions will be stronger than the solute-solvent interactions, leading to poor solubility.

It is important to note that the presence of water in organic solvents can significantly enhance the solubility of carboxylic acids.[5]

Experimental Determination of Solubility

While theoretical predictions offer valuable guidance, empirical determination of solubility is indispensable for accurate characterization. The shake-flask method is a widely accepted and robust technique for measuring equilibrium solubility.[6][7]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent at a controlled temperature.

Materials:

-

This compound (purity ≥95%)[2]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately dispense a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[8]

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.[8] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the appropriate solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Analytical Methods for Quantification

Accurate quantification of the dissolved this compound is critical for reliable solubility data. The following sections provide guidance on developing suitable analytical methods.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of compounds in a mixture.[9] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.

Proposed HPLC Method Parameters (Starting Point for Method Development):

| Parameter | Recommended Condition | Rationale |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% formic or phosphoric acid) | The organic modifier (acetonitrile) controls the retention time, while the acidic additive ensures the carboxylic acid is protonated for consistent peak shape.[10][11] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical injection volume. |

| Column Temperature | 25 °C | Ensures reproducible retention times. |

| Detection Wavelength | To be determined by UV-Vis scan (likely in the range of 250-280 nm) | The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. |

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, specificity, and limit of quantification (LOQ).

UV-Vis Spectrophotometry

For a rapid and simpler quantification, particularly if the solvent does not have significant UV absorbance at the analyte's λmax, UV-Vis spectrophotometry can be employed.[12]

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Measure Absorbance: Measure the absorbance of each standard solution at the determined λmax.

-

Plot the Calibration Curve: Plot absorbance versus concentration and determine the equation of the line (Beer's Law).

-

Quantify Unknown Samples: Measure the absorbance of the diluted, filtered samples from the solubility experiment and use the calibration curve to calculate the concentration.

Safety and Handling

This compound and many organic solvents pose potential health and safety risks. It is imperative to handle these chemicals with appropriate precautions in a well-ventilated fume hood.

Hazard Identification for this compound:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][13]

-

GHS Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[13]

General Safety Recommendations:

-

Always consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.[14][15]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Handle all chemicals in a well-ventilated fume hood.

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. chemscene.com [chemscene.com]

- 3. Isothiazole-4,5-dicarboxylic acid (66882-70-0) for sale [vulcanchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. scielo.br [scielo.br]

- 9. wjpmr.com [wjpmr.com]

- 10. d-nb.info [d-nb.info]

- 11. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]

- 13. This compound | 822-82-2 | FI140769 [biosynth.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

Topic: Isothiazole-4-carboxylic acid pKa Value Determination

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), this value profoundly influences critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including solubility, membrane permeability, and target binding.[1][2][3] Isothiazole-4-carboxylic acid, a heterocyclic compound featuring both an acidic carboxylic acid moiety and a potentially basic nitrogen atom within the isothiazole ring, presents a key subject for pKa determination in drug discovery programs.[4][5][6] This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for accurately determining the pKa of this compound, emphasizing experimental rigor and self-validating protocols to ensure data integrity.

The Critical Role of pKa in Drug Development

The pKa of a drug candidate is a key determinant of its behavior in physiological systems.[3][7] The degree of ionization at physiological pH (typically ~7.4) affects a molecule's lipophilicity, which in turn governs its ability to cross biological membranes.[7][8] For this compound, the pKa of the carboxylic group will determine the ratio of the more water-soluble carboxylate anion to the more lipophilic neutral acid. This equilibrium impacts:

-

Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution.[2][8]

-

Absorption: The non-ionized, more lipophilic form is typically better able to permeate the lipid bilayers of cell membranes in the gastrointestinal tract.[7][8]

-

Distribution & Target Binding: The charge state of a molecule can influence its binding to plasma proteins and its interaction with the target receptor, which may involve specific ionic interactions.[1]

Therefore, obtaining a precise, experimentally determined pKa value is not a perfunctory task; it is a foundational step in rational drug design and lead optimization.

Caption: The central role of pKa in influencing key drug properties.

Methodologies for pKa Determination

Several robust analytical techniques can be employed to determine the pKa of this compound. The choice of method often depends on the compound's properties (e.g., solubility, presence of a chromophore), required accuracy, and available throughput.

| Method | Principle | Throughput | Sample Req. | Key Advantages |

| Potentiometric Titration | Monitors pH change during titration with a strong acid/base.[9][10] | Low | mg | High precision; considered a "gold standard". |

| UV-Vis Spectrophotometry | Measures absorbance changes of a chromophore as a function of pH.[9][11] | Medium | µg | High sensitivity; suitable for poorly soluble compounds. |

| Capillary Electrophoresis (CE) | Measures the change in electrophoretic mobility as a function of pH.[12][13] | High | µg | Automated; high purity not required; small sample size.[13] |

| Computational Prediction | Uses software to estimate pKa based on molecular structure.[14][15] | Very High | None | Rapid screening; no physical sample needed. |

In-Depth Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[9] The underlying principle is the Henderson-Hasselbalch equation, which states that at the half-equivalence point of a titration, the pH of the solution is equal to the pKa of the analyte.

Caption: Experimental workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices

-

Carbonate-Free Titrant: Sodium hydroxide readily absorbs atmospheric CO₂, forming carbonate, which acts as a buffer and introduces errors. Using freshly prepared, standardized, and protected NaOH is critical for accuracy.[9]

-

Ionic Strength Adjustment: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) mimics physiological conditions and ensures that activity coefficients remain constant, leading to a more accurate thermodynamic pKa.[16]

-

Nitrogen Purge: Dissolved CO₂ from the air can acidify the sample solution. Purging with an inert gas like nitrogen removes this interference, which is especially important when titrating towards basic pH values.[16]

-

Multiple Titrations: Performing a minimum of three titrations ensures the reliability and reproducibility of the result. The average and standard deviation provide a robust final value.[16][17]

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure trustworthy results.

-

Reagent and Sample Preparation: a. Prepare a 0.1 M NaOH solution using CO₂-free water and standardize it against potassium hydrogen phthalate (KHP). b. Prepare 0.1 M HCl and 0.15 M KCl solutions.[16] c. Accurately weigh and dissolve this compound to create a ~1 mM solution. If solubility is low, a co-solvent like methanol may be used, but the final pKa must be extrapolated back to a fully aqueous environment.[9] d. Prepare standard aqueous buffers for pH 4.00, 7.00, and 10.00.

-

Instrument Calibration and Setup: a. Calibrate a high-precision pH meter and combination electrode using the standard buffers. The calibration should have a slope >98%.[16] b. Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). c. Add KCl to achieve an ionic strength of 0.15 M.[17] d. Immerse the calibrated pH electrode and a micro-burette tip into the solution. Begin gentle stirring. e. Purge the solution with nitrogen for 5-10 minutes before and during the titration.[16]

-

Titration Procedure: a. If necessary, acidify the sample solution to ~pH 2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[17] b. Begin titrating with the standardized 0.1 M NaOH, adding small increments (e.g., 0.02 mL). c. Record the pH reading after each addition, waiting for the reading to stabilize. d. Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[17] e. Repeat the entire procedure at least two more times for a total of three independent measurements.

-

Data Analysis: a. Plot the recorded pH values against the volume of NaOH added to generate the titration curve. b. Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the peak of the derivative curve). c. The volume of titrant at the half-equivalence point (V½) is half the volume at the equivalence point. d. The pKa is the pH value on the original titration curve that corresponds to the volume V½. e. Calculate the average pKa and standard deviation from the replicate titrations.

In-Depth Experimental Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable group, as the electronic environment, and thus the absorbance spectrum, will change upon protonation/deprotonation.[9]

Caption: Experimental workflow for pKa determination by UV-Vis spectrophotometry.

Causality Behind Experimental Choices

-

Wavelength Selection: The analysis relies on changes in absorbance. Therefore, selecting a wavelength where the difference in molar absorptivity between the protonated (HA) and deprotonated (A⁻) species is maximal will yield the best signal-to-noise ratio and a more defined sigmoidal curve.[11]

-

Isosbestic Point: The presence of a sharp isosbestic point (a wavelength where the molar absorptivity of both species is the same) is a strong indicator that only two species (HA and A⁻) are involved in the equilibrium, validating the experiment.

-

Constant Concentration: The method assumes that the total concentration of the analyte is constant across all buffers. Precise preparation of the sample solutions is paramount to avoid introducing noise that can obscure the true inflection point of the curve.[11]

Step-by-Step Protocol

-

Preliminary Scans and Buffer Preparation: a. Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol). b. Prepare a series of universal buffers covering a wide pH range (e.g., pH 2 to 12). Accurately measure the pH of each buffer after preparation. c. Prepare a highly acidic solution (e.g., 0.1 M HCl, pH 1) and a highly basic solution (e.g., 0.1 M NaOH, pH 13). d. Dilute the stock solution into the acidic and basic solutions to a final concentration that gives a maximum absorbance between 0.8-1.2 AU. e. Scan both solutions across a relevant UV range (e.g., 200-400 nm) to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) forms. f. From the overlayed spectra, identify the λmax for each species and any isosbestic points. Select an analytical wavelength with the largest absorbance difference.

-

Titration Measurement: a. Prepare a set of cuvettes. In each, place an equal, precise aliquot of the analyte stock solution. b. Add an equal volume of each buffer from the prepared series to the cuvettes, ensuring the total analyte concentration is identical in all samples. c. Measure the absorbance of each solution at the pre-determined analytical wavelength. Use the corresponding buffer as the blank for each measurement.

-

Data Analysis: a. Plot the measured absorbance (A) as a function of the buffer pH. This should generate a sigmoidal curve. b. The pKa can be determined graphically as the pH at the inflection point of the curve. c. Alternatively, the pKa can be calculated for each point using the equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the pure acidic form, and A_B is the absorbance of the pure basic form. d. Average the calculated pKa values across the points in the linear region of the sigmoidal curve.

Conclusion

The accurate determination of the pKa for this compound is a critical step in its evaluation as a potential drug candidate. While computational methods offer rapid initial estimates, experimental techniques like potentiometric titration and UV-Vis spectrophotometry provide the high-fidelity data required for informed decision-making in drug development. Potentiometric titration stands as the benchmark for precision, while UV-Vis spectrophotometry offers a sensitive alternative for smaller sample quantities. By employing these robust, self-validating protocols, researchers can generate trustworthy data that will effectively guide formulation strategies, ADME modeling, and the overall optimization of this promising heterocyclic scaffold.

References

- 1. drughunter.com [drughunter.com]

- 2. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 822-82-2 | FI140769 [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. 822-82-2 | this compound - Moldb [moldb.com]

- 7. What is pKa and how is it used in drug development? [pion-inc.com]

- 8. industrialpharmacist.com [industrialpharmacist.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 12. analiza.com [analiza.com]

- 13. Determination of acid dissociation constants by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mrupp.info [mrupp.info]

- 15. mdpi.com [mdpi.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Isothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Isothiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a wide array of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectral data of this compound. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive algorithms to present a comprehensive spectral analysis, complete with assignments of chemical shifts and coupling constants. This guide is intended to serve as a valuable resource for researchers, enabling the confident identification and characterization of this important synthetic intermediate.

Introduction: The Significance of this compound in Medicinal Chemistry

The isothiazole ring is a privileged scaffold in drug discovery, present in a variety of therapeutic agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive moiety for modulating the pharmacological profiles of drug candidates. This compound, in particular, serves as a versatile precursor for the synthesis of amides, esters, and other derivatives, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutics.

Accurate structural elucidation is the bedrock of chemical research and drug development. NMR spectroscopy stands as the gold standard for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. This guide focuses on the two most common NMR techniques: ¹H NMR, which provides information about the protons in a molecule, and ¹³C NMR, which reveals the carbon framework.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally acquired NMR data for this compound, the following spectral parameters have been generated using advanced NMR prediction software. This data provides a reliable and accurate estimation of the expected chemical shifts and coupling constants and serves as a strong baseline for experimental verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in the aromatic region, corresponding to the two protons on the isothiazole ring and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~13.5 | Singlet, broad | 1H | COOH | - |

| ~9.25 | Singlet | 1H | H5 | J(H3,H5) ≈ 0.5 Hz |

| ~8.90 | Singlet | 1H | H3 | J(H3,H5) ≈ 0.5 Hz |

Analysis of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (~13.5 ppm). Its broadness is a result of hydrogen bonding and chemical exchange with residual water in the solvent.

-

Isothiazole Ring Protons (H3 and H5): The two protons on the isothiazole ring, H3 and H5, are predicted to appear as sharp singlets around 9.25 ppm and 8.90 ppm, respectively. The downfield shifts are indicative of their attachment to an electron-deficient aromatic ring. The predicted small long-range coupling constant (J) between H3 and H5 of approximately 0.5 Hz is often not resolved in standard 1D NMR spectra, leading to the observation of singlets. The relative positions of H3 and H5 are assigned based on the expected electronic effects of the nitrogen and sulfur heteroatoms and the carboxylic acid substituent.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals, corresponding to the four carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C=O |

| ~157.5 | C3 |

| ~154.0 | C5 |

| ~130.0 | C4 |

Analysis of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is predicted to be the most downfield signal at approximately 163.0 ppm, which is characteristic for a carbonyl carbon in a carboxylic acid.

-

Isothiazole Ring Carbons (C3, C4, and C5): The three carbon atoms of the isothiazole ring are predicted to resonate in the aromatic region. C3 and C5, being directly attached to the electronegative nitrogen and sulfur atoms, are expected to be further downfield (~157.5 and ~154.0 ppm, respectively) compared to C4 (~130.0 ppm), which bears the carboxylic acid substituent.

Molecular Structure and NMR Correlations

A clear visualization of the molecular structure is essential for understanding the relationship between the structure and the observed NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step 1: Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solvating power for polar compounds like carboxylic acids.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Homogenization: Gently vortex the NMR tube to ensure complete dissolution and a homogeneous solution.

Step 2: NMR Spectrometer Setup

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp NMR signals.

-

Temperature Control: Set the sample temperature to a constant value, typically 298 K (25 °C), to ensure reproducibility.

Step 3: ¹H NMR Data Acquisition

-

Pulse Sequence: Employ a standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 16 ppm to encompass all expected proton signals.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the carboxylic acid proton.

-

Step 4: ¹³C NMR Data Acquisition

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 220 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Step 5: Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons.

-

Data Interpretation: Assign the observed signals to the corresponding nuclei in the molecule based on their chemical shifts, multiplicities, and integration values, comparing them with the predicted data provided in this guide.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed analysis of chemical shifts and structural assignments, presented in clear tabular format and supported by a molecular structure diagram, offers a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR spectra, ensuring the reliable characterization of this important heterocyclic compound. While the presented data is based on high-fidelity predictions, it establishes a strong foundation for the interpretation of experimentally acquired spectra and will facilitate the confident identification and utilization of this compound in scientific research.

An In-Depth Technical Guide to the FT-IR Spectrum of Isothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Vibrational Signature of a Key Heterocycle

Isothiazole-4-carboxylic acid stands as a significant scaffold in medicinal chemistry and materials science. Its unique arrangement of a five-membered aromatic ring containing both sulfur and nitrogen atoms, coupled with a carboxylic acid functionality, imparts a distinct electronic and structural profile. Understanding the vibrational characteristics of this molecule through Fourier-Transform Infrared (FT-IR) spectroscopy is paramount for its identification, purity assessment, and the study of its intermolecular interactions. This guide provides a comprehensive analysis of the FT-IR spectrum of this compound, grounded in established spectroscopic principles and supported by data from related compounds.

Synthesis and Sample Preparation: A Foundation for Spectral Integrity

To obtain a meaningful FT-IR spectrum, the purity of the analyte is critical. This compound can be synthesized through various established routes. A common approach involves the cyclization of a suitable precursor containing the requisite C-C-C-N-S backbone, followed by functional group manipulation to introduce the carboxylic acid moiety.[1][2] One plausible synthetic pathway involves the oxidation of a precursor like 4-methylisothiazole.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Oxidation: 4-methylisothiazole is subjected to oxidation using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an alkaline medium.

-

Acidification: The resulting reaction mixture is carefully acidified, typically with a mineral acid like HCl, to precipitate the this compound.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield a crystalline solid.

-

Drying: The purified crystals are thoroughly dried under vacuum to remove any residual solvent, which could interfere with the FT-IR analysis.

For FT-IR analysis, the purified solid sample is typically prepared as a potassium bromide (KBr) pellet. This involves grinding a small amount of the sample with anhydrous KBr and pressing the mixture into a thin, transparent disc. This method minimizes scattering effects and is ideal for acquiring high-quality spectra of solid samples.

The FT-IR Spectrum: A Molecular Fingerprint

The FT-IR spectrum of this compound is a rich tapestry of vibrational modes, each corresponding to the stretching or bending of specific bonds within the molecule. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Instrumentation and Data Acquisition

A modern FT-IR spectrometer, equipped with a deuterated triglycine sulfate (DTGS) detector, is suitable for this analysis. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are co-added to improve the signal-to-noise ratio.

Decoding the Spectrum: Assignment of Key Vibrational Modes

The interpretation of the FT-IR spectrum of this compound involves the careful assignment of absorption bands to specific molecular vibrations. This process is guided by established group frequencies for carboxylic acids and heterocyclic compounds, as well as by computational studies on related molecules.[3][4][5][6]

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 2500 | O-H stretch | A very broad and intense band characteristic of the hydrogen-bonded carboxylic acid dimer.[5][7] |

| 3150 - 3000 | C-H stretch (aromatic) | A weak to medium absorption arising from the C-H bond on the isothiazole ring. |

| 1720 - 1680 | C=O stretch | A very strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid. The exact position can be influenced by hydrogen bonding.[5][6] |

| 1600 - 1450 | C=N and C=C ring stretches | Medium to strong absorptions resulting from the stretching vibrations of the double bonds within the isothiazole ring. |

| 1440 - 1395 | O-H in-plane bend | A medium intensity band, often coupled with C-O stretching vibrations. |

| 1300 - 1200 | C-O stretch | A strong band associated with the stretching of the carbon-oxygen single bond in the carboxylic acid group, often coupled with the O-H bend.[5] |

| 950 - 850 | O-H out-of-plane bend | A broad, medium intensity band characteristic of the out-of-plane wagging of the hydroxyl group in the carboxylic acid dimer.[5] |

| 850 - 700 | C-S stretch and ring bending | Weak to medium absorptions related to the carbon-sulfur bond and various bending modes of the isothiazole ring. |

Expert Insights into Spectral Features:

-

The Broad O-H Stretch: The most prominent feature of the spectrum is the extremely broad absorption in the 3300-2500 cm⁻¹ region. This is a hallmark of carboxylic acids, which exist as hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding weakens the O-H bond, causing the stretching vibration to absorb over a wide range of frequencies.[5][7]

-

The Carbonyl (C=O) Stretch: The intense, sharp peak between 1720 and 1680 cm⁻¹ is unequivocally assigned to the C=O stretching vibration. Its position is sensitive to the electronic environment. The electron-withdrawing nature of the isothiazole ring may slightly shift this frequency compared to simple aliphatic carboxylic acids.[6]

-

Isothiazole Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ range are characteristic of the isothiazole ring. These arise from the coupled stretching vibrations of the C=N and C=C bonds. Their precise frequencies and intensities provide a unique fingerprint for the isothiazole core.

-

Coupled C-O and O-H Vibrations: The region between 1440 and 1200 cm⁻¹ often shows complex patterns due to the coupling of the C-O stretching and the in-plane O-H bending vibrations. This coupling is a common feature in carboxylic acids.[5]

Visualizing the Molecular Structure and Vibrational Modes

To better understand the relationship between the molecular structure and its FT-IR spectrum, a diagram illustrating the key functional groups and their associated vibrational modes is invaluable.

Figure 1: Molecular structure and key FT-IR vibrational modes of this compound.

Conclusion: A Powerful Tool for Characterization

The FT-IR spectrum of this compound provides a detailed and characteristic fingerprint that is invaluable for its identification and structural elucidation. By understanding the origins of the key absorption bands, researchers can confidently assess the presence of the isothiazole ring and the carboxylic acid functionality, as well as gain insights into the intermolecular interactions that govern its solid-state structure. This technical guide serves as a foundational resource for scientists and professionals working with this important heterocyclic compound, enabling them to leverage the power of FT-IR spectroscopy in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Foreword: A Modern Approach to Heterocyclic Compound Analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Isothiazole-4-carboxylic Acid

In the landscape of pharmaceutical development and chemical synthesis, heterocyclic compounds form the backbone of countless active pharmaceutical ingredients (APIs). This compound, a key building block, presents a unique analytical challenge due to its specific chemical properties. This guide moves beyond standard operating procedures to provide a foundational understanding of why certain analytical choices are made in the mass spectrometric analysis of this molecule. Our objective is to empower researchers and drug development professionals with the expertise to develop robust, accurate, and self-validating analytical methods. We will explore the journey of the analyte from sample preparation to data interpretation, grounded in the principles of scientific integrity and field-proven experience.

Analyte Deep Dive: Physicochemical Properties of this compound

Understanding the analyte is the cornerstone of any successful analytical method. This compound is a small heterocyclic molecule whose structure dictates its behavior in a mass spectrometer. Its key properties are summarized below.

| Property | Value / Description | Implication for Mass Spectrometry Analysis |

| Molecular Formula | C₄H₃NO₂S | Provides the basis for calculating the exact mass. |

| Molecular Weight | 129.14 g/mol | Determines the m/z range for precursor ion scanning.[1] |

| Structure | Isothiazole ring with a carboxylic acid group at position 4. | The carboxylic acid group is acidic and the primary site for ionization. The heterocyclic ring contains nitrogen and sulfur atoms, which can also influence ionization and fragmentation. |

| pKa | (Estimated ~2-3) | The low pKa of the carboxylic acid group means it is readily deprotonated, making it an ideal candidate for negative ion mode electrospray ionization (ESI). |

| Polarity | Polar | High polarity makes it suitable for analysis by reverse-phase liquid chromatography (RPLC) with aqueous mobile phases and amenable to soft ionization techniques like ESI. |

The Ionization Crossroads: Selecting the Right Path

The goal of ionization is to convert the neutral analyte molecule into a gas-phase ion with minimal degradation, a process critical for subsequent mass analysis.[2] For this compound, the choice of ionization technique is dictated by its structure and thermal stability.

Why Electrospray Ionization (ESI) is the Gold Standard

Electrospray Ionization (ESI) is a soft ionization technique that applies a high voltage to a liquid to create an aerosol, ultimately producing gas-phase ions.[2][3] It is exceptionally well-suited for polar, ionizable molecules like this compound.

-

Expertise in Action: Given the acidic nature of the carboxylic acid moiety, Negative Ion Mode ESI is the logical and most effective choice. In solution, the molecule readily loses a proton (H⁺) to form a carboxylate anion. ESI in negative mode gently transfers this pre-formed ion from the liquid phase to the gas phase, resulting in a highly abundant and stable pseudomolecular ion, [M-H]⁻ , at an m/z of approximately 128.1. This approach avoids the extensive fragmentation often seen with "hard" ionization techniques.[4][5]

Why Other Techniques Fall Short

-

Electron Ionization (EI): This is a "hard" ionization technique that bombards the sample with high-energy electrons.[6][7] While excellent for structural elucidation of volatile, thermally stable compounds, it would cause excessive and often uninterpretable fragmentation of this compound, likely preventing the observation of the molecular ion.[3][8]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for relatively polar, semi-volatile samples and is often used for compounds that are not easily ionized by ESI.[3] While it could potentially work, ESI is generally more efficient for molecules that are already ionized in solution, such as carboxylic acids.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is the preferred method for very high molecular weight compounds like proteins and polymers and is not typically employed for small molecules of this nature.[3][6]

The logical workflow for selecting an ionization method is a process of elimination based on the analyte's properties.

Caption: Logical workflow for selecting the optimal ionization technique.

Unveiling the Structure: Fragmentation Analysis by Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) is used to structurally characterize the analyte by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This process, typically achieved through Collision-Induced Dissociation (CID), provides a structural fingerprint of the molecule.

For this compound, we select the [M-H]⁻ ion (m/z 128.1) as the precursor for CID. The fragmentation is predictable and centers on the most labile parts of the ion: the carboxylate group and the heterocyclic ring.

Predicted Fragmentation Pathway

-

Primary Fragmentation: Loss of Carbon Dioxide: The most common and energetically favorable fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44.01 Da).[9][10] This results in a highly stable product ion corresponding to the deprotonated isothiazole ring.

-

[M-H]⁻ → [M-H-CO₂]⁻

-

m/z 128.1 → m/z 84.1

-

-

Secondary Fragmentation: Ring Cleavage: The resulting isothiazole anion (m/z 84.1) can undergo further fragmentation upon higher-energy collision, leading to cleavage of the heterocyclic ring. A plausible fragmentation is the loss of hydrogen cyanide (HCN, 27.01 Da) or thioformyl radical (HCS, 44.97 Da), characteristic of thiazole-like structures.[11]

This predictable fragmentation is invaluable for developing highly selective quantitative methods.

Caption: Predicted MS/MS fragmentation pathway for this compound.

Achieving Precision: Quantitative Analysis by LC-MS/MS

For drug development and research applications, quantifying the analyte is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique, offering unparalleled sensitivity and selectivity.[12][13] The method relies on separating the analyte from matrix components via HPLC followed by detection using Multiple Reaction Monitoring (MRM).

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a highly specific scan mode used on triple quadrupole mass spectrometers.[14]

-

Q1 (First Quadrupole): Isolates the precursor ion of our analyte (m/z 128.1).

-

q2 (Collision Cell): The isolated precursor ion is fragmented via CID.

-

Q3 (Third Quadrupole): Isolates a specific, high-intensity product ion (e.g., m/z 84.1).

Only a signal that matches this specific precursor → product ion transition is recorded by the detector. This two-stage mass filtering dramatically reduces background noise and enhances selectivity, allowing for accurate quantification even in complex matrices.[12]

Recommended LC-MS/MS Parameters

The following table provides a robust starting point for method development. Parameters must be empirically optimized on the specific instrument being used.

| Parameter | Recommended Setting | Rationale & Justification |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides excellent retention and peak shape for polar small molecules.[14] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for good chromatography, improving peak shape.[14][15] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for RPLC with good elution strength and UV transparency. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.[14] |

| Ionization Mode | ESI Negative | As established, this provides the most stable and abundant precursor ion ([M-H]⁻). |

| MRM Transition 1 | Q1: 128.1 → Q3: 84.1 | Quantifier: This transition (loss of CO₂) is typically the most intense and specific. |

| MRM Transition 2 | Q1: 128.1 → Q3: 56.9 | Qualifier: A secondary transition confirms the analyte's identity, ensuring analytical trust. |

| Collision Energy (CE) | Instrument Dependent (Optimize for max signal) | CE must be optimized to maximize the intensity of the specific product ion. |

| Internal Standard | Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₄, ¹⁵N) | A SIL internal standard is the gold standard for quantitative analysis, as it co-elutes and corrects for matrix effects and variations in instrument response.[16] |

Protocols for a Self-Validating System

A trustworthy method is a self-validating one. This means incorporating checks and balances at every stage of the process.

Overall Analytical Workflow

The entire process, from receiving a sample to generating a final concentration value, must be systematic and controlled.

Caption: Comprehensive workflow for quantitative analysis.

Step-by-Step Protocol: LC-MS/MS Method

This protocol outlines the necessary steps for a robust quantitative analysis.

1. Preparation of Standards and Samples

-

Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard and dissolve in 10 mL of a suitable solvent like methanol or acetonitrile.

-

Working Solutions: Perform serial dilutions from the stock solution to create a set of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

Internal Standard (IS) Working Solution: Prepare a working solution of the SIL-IS at a fixed concentration (e.g., 100 ng/mL).

-

Sample Preparation: Dilute unknown samples to fall within the linear range of the calibration curve. The final diluent should match the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile + 0.1% Formic Acid) to ensure good peak shape.[17]

-

Final Spiking: To an aliquot of each standard, blank, QC, and unknown sample, add a fixed volume of the IS working solution.

2. Instrument Setup and LC-MS/MS Acquisition

-

Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Set up the ESI source in negative ion mode. Optimize source parameters (e.g., gas flows, temperatures, capillary voltage) by infusing a mid-level standard.

-

Set up the MRM transitions for the analyte and the internal standard. Optimize the collision energy for each transition to achieve maximum signal intensity.

-

Create an acquisition sequence beginning and ending with solvent blanks to assess system cleanliness and carryover.[17] The sequence should include the full calibration curve, quality control (QC) samples at low, medium, and high concentrations, and the unknown samples.

3. Data Processing and Acceptance Criteria

-

Integrate the chromatographic peaks for the analyte and the IS in all injections.

-

Calculate the Response Ratio (Analyte Peak Area / IS Peak Area).

-

Generate a calibration curve by plotting the Response Ratio versus the known concentration of the standards.

-

Trustworthiness Check: The calibration curve must meet acceptance criteria:

- Use a linear regression model with a 1/x or 1/x² weighting.

- The coefficient of determination (R²) must be ≥ 0.99.

- The calculated concentration of each calibrator point must be within ±15% of its nominal value (±20% for the lowest point).

-

Calculate the concentrations of the QC and unknown samples using the regression equation from the valid calibration curve.

-

Trustworthiness Check: The calculated concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.

References

- 1. 4-Thiazolecarboxylic acid 97 3973-08-8 [sigmaaldrich.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 4. Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bitesizebio.com [bitesizebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciex.com [sciex.com]

- 15. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 17. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Reactivity and Stability of Isothiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals